molecular formula C7H16N2OS2 B7889310 1,3-Bis[(ethylsulfanyl)methyl]urea

1,3-Bis[(ethylsulfanyl)methyl]urea

Cat. No.: B7889310
M. Wt: 208.3 g/mol
InChI Key: ZBBZMSARUFUOOY-UHFFFAOYSA-N
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Description

1,3-Bis[(ethylsulfanyl)methyl]urea is a chemical compound with the molecular formula C7H16N2OS2 It is a derivative of urea, where the hydrogen atoms are substituted with ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[(ethylsulfanyl)methyl]urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. The reaction typically involves the following steps:

  • Dissolve potassium isocyanate in water.
  • Add the appropriate amine to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product through filtration or extraction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(ethylsulfanyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1,3-Bis[(ethylsulfanyl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[(ethylsulfanyl)methyl]urea involves its interaction with specific molecular targets and pathways. The ethylsulfanyl groups can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may also act as a prodrug, releasing active metabolites upon metabolic conversion.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methylthioethyl)urea: Similar structure but with methylthio groups instead of ethylsulfanyl groups.

    1,3-Bis(3,4-dichlorophenyl)thiourea: Contains dichlorophenyl groups and a thiourea backbone.

Uniqueness

1,3-Bis[(ethylsulfanyl)methyl]urea is unique due to its ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis(ethylsulfanylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2OS2/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZMSARUFUOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCNC(=O)NCSCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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